
アンナマイシン
概要
説明
アナマイシンは、現在、がん治療における潜在能力について調査されているアントラサイクリン系抗生物質です。 それは、DNA複製と修復に不可欠な酵素であるトポイソメラーゼIIを標的とする能力で知られており、強力な抗がん剤となっています 。 他のアントラサイクリン系とは異なり、アナマイシンは心毒性を示さないことが証明されており、これは臨床応用において大きな利点です .
科学的研究の応用
Annamycin is a non-cardiotoxic anthracycline with activity against Ara-C and Venetoclax resistant AML (acute myeloid leukemia) . Moleculin is developing Annamycin for the treatment of relapsed or refractory AML and soft tissue sarcoma (STS) lung metastases .
Scientific Research Applications
Preclinical Studies:
- Activity Against Resistant AML: Annamycin targets cytarabine (Ara-C) and Venetoclax-resistant AML cell lines . In vitro, Annamycin, alone, or ± VEN (1-1000 nM) and ± Ara-C (1-3000 nM) was used to treat subsets of parental, cytarabine (Ara-C)-resistant, and Venetoclax (VEN)-resistant AML cell lines at 0-3000 nM . Treatment of naïve and heavily pretreated relapsed/refractory primary AML patient samples were also evaluated .
- Organ Distribution: PK and tissue-organ distribution of Annamycin revealed significantly higher concentrations of Annamycin vs. DOX in leukemia homing organs, suggesting conditions that might contribute to increased therapeutic efficacy and reduced MRD .
- Durable Disease Eradication: Assessment of Annamycin administration resulted in durable disease eradication up to 150 days post treatment in 20% of mice .
- Immune-Memory Induction: Rechallenging these animals with AML-Turq-2 cells resulted in extended survival compared to naïve mice, suggesting immune-memory inducing properties of Annamycin therapy and warranting further examination .
- Tumor Growth Inhibition: Treatment with Annamycin results in statistically significant inhibition of tumor growth and extension of survival in orthotopic lung cancer models .
Clinical Trials:
- MIRACLE Trial (MB-108): Moleculin is initiating a pivotal, adaptive design Phase 3 trial, MIRACLE (M olecul i n R /R AML A nnAraC Cl inical E valuation) (MB-108), to evaluate Annamycin in combination with cytarabine (AnnAraC) for the treatment of relapsed or refractory AML .
- MB-106 Trial: Preliminary data from the Company's Phase 1B/2 clinical trial evaluating AnnAraC for the treatment of subjects with AML as both first line therapy and for subjects who were refractory to or relapsed after induction therapy (MB-106) demonstrated median overall survival ("OS") of 9.1 months for subjects with a wide range of (0-6) prior lines of therapy (n=22) and 11.6 months (n=10) for subjects with 1 prior line of therapy (second line therapy) .
- Phase 1B/2 Study (MB-106): Following a successful Phase 1B/2 study (MB-106), with input from the FDA, the Company believes it has substantially de-risked the development pathway towards a potential approval for Annamycin for the treatment of AML .
Clinical Efficacy:
- Venetoclax Resistance: New preliminary clinical results show Annamycin plus Ara-C achieved 60% CR/CRi in subjects who were relapsed from or refractory to Venetoclax regimens .
- Overall Survival: New data from MB-106 trial show median overall survival of 11.6 months in subjects receiving AnnAraC as 2nd line therapy .
Adverse Effects:
- Granulocytopenia was the main toxicity of Annamycin, either free or liposome incorporated, and was much more profound than with an equitoxic dose of Dox as assessed .
Ongoing Studies:
作用機序
アナマイシンは、DNAにインターカレーションし、トポイソメラーゼIIの活性を阻害することによって効果を発揮します。 この酵素は、DNA複製と転写中に発生するねじれストレスを解消する役割を担っています 。 DNA-トポイソメラーゼII複合体を安定化させることによって、アナマイシンはDNA鎖の再結合を阻止し、DNA切断の蓄積につながり、最終的には細胞死をもたらします 。 この作用機序は、アナマイシンを幅広い活性を持つ強力な抗がん剤にしています .
生化学分析
Biochemical Properties
Annamycin targets topoisomerase II, causing strand breaks in DNA . It forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex . This prevents the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .
Cellular Effects
Annamycin has shown high anti-cancer activity and non-cardiotoxic properties . It has been demonstrated to be a more potent inhibitor of topoisomerase II-alpha and II-beta while remaining inactive against established cardiomyocyte cultures . In leukemic CEM cells with wild-type topo II, annamycin induced substantial levels of topo II–mediated DNA-protein cross-links .
Molecular Mechanism
Annamycin exerts its effects at the molecular level by causing strand breaks in DNA . It forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex .
Temporal Effects in Laboratory Settings
Annamycin has shown to be well-tolerated in animals even at schedules exceeding the therapeutic dosage . Ex vivo pathology examination of the mice confirmed no toxicity to the heart/myocardium . These data are clearly aligned with the lack of drug-related cardiotoxic events in Annamycin-treated patients in ongoing clinical trials .
Dosage Effects in Animal Models
Annamycin has shown to be highly effective in animal models. For instance, in the MCA205 fibrosarcoma model, the median survival of L-ANN treated mice was 87.5 days vs. 21 days for the vehicle-treated mice . In the osteosarcoma K7M3 model, the median survival has not been reached due to the high efficacy of L-ANN treatment .
Metabolic Pathways
It is known that Annamycin targets topoisomerase II, causing strand breaks in DNA .
Transport and Distribution
Annamycin has been shown in animal models to accumulate in the lungs at up to 30-fold the level of doxorubicin . This suggests that Annamycin has a unique tissue-organ distribution pattern .
Subcellular Localization
It is known that Annamycin forms complexes with DNA by intercalation between base pairs , suggesting that it may localize to the nucleus where the DNA resides.
準備方法
アナマイシンの合成には、前駆体化合物のヨウ素化とそれに続くグリコシル化による最終生成物の形成を含む、いくつかの段階があります。 反応条件は通常、目的の化学的変換が効率的に起こるように、特定の試薬と触媒の使用を伴います 。 アナマイシンの工業生産方法は、これらの合成経路をスケールアップしながら、高純度と高収率を維持するように設計されています .
化学反応の分析
アナマイシンは、酸化、還元、置換など、さまざまな化学反応を受けます。 これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります 。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、アナマイシンの酸化はキノン誘導体の形成につながる可能性があり、還元はヒドロキノン誘導体の生成につながる可能性があります .
科学研究の応用
アナマイシンは、化学、生物学、医学、産業の分野において、特に幅広い科学研究の応用を有しています。 化学においては、アントラサイクリン系抗生物質の作用機序を研究するためのモデル化合物として使用されます 。 生物学においては、アナマイシンはDNA複製と修復に関与する細胞プロセスを調査するために使用されます 。 医学においては、急性骨髄性白血病や軟部組織肉腫など、さまざまなタイプのがんの治療法として検討されています 。 産業においては、アナマイシンのユニークな特性は、新しい治療薬を開発するための貴重なツールとなっています .
類似化合物との比較
生物活性
Annamycin is a novel anthracycline compound that has garnered attention for its promising anti-cancer properties, particularly in the treatment of acute myeloid leukemia (AML) and other malignancies. Unlike traditional anthracyclines such as doxorubicin, Annamycin exhibits a unique mechanism of action that allows it to circumvent multidrug resistance and reduce cardiotoxicity, a common side effect associated with many chemotherapy agents.
Annamycin primarily functions as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. Research indicates that Annamycin is a more potent inhibitor of topoisomerase II-beta compared to doxorubicin, which may contribute to its enhanced efficacy and reduced cardiotoxicity profile . The compound induces DNA damage through the formation of DNA-protein cross-links and single-strand breaks, leading to apoptosis in cancer cells .
Clinical Efficacy
Recent clinical studies have demonstrated the effectiveness of Annamycin in treating AML, particularly in patients who are resistant to standard therapies. For example:
- Combination Therapy : In a Phase 1B/2 clinical trial, Annamycin combined with Cytarabine (referred to as AnnAraC) achieved a complete response (CR) rate of 60% in patients who were relapsed or refractory to Venetoclax regimens . This is significantly higher than historical response rates, indicating its potential as a viable treatment option for difficult-to-treat AML populations.
- Overall Survival Rates : Data from the same trial suggested a median overall survival of 11.6 months for patients receiving AnnAraC as second-line therapy, showcasing the compound's ability to extend survival in heavily pretreated populations .
Safety Profile
One of the most significant advantages of Annamycin is its safety profile. Clinical trials have consistently reported no signs of cardiotoxicity among patients treated with Annamycin, contrasting sharply with traditional anthracyclines that often lead to heart damage . This characteristic makes Annamycin particularly appealing for use in patients who may be at higher risk for cardiac complications.
Comparative Efficacy
The following table summarizes key findings from various studies comparing Annamycin to traditional therapies:
Case Studies and Research Findings
- Case Study on Liposomal Annamycin : A study evaluating liposomal formulations demonstrated that L-Annamycin was well-tolerated and showed clinical activity in refractory adult acute lymphoblastic leukemia (ALL) patients. Among evaluable patients, 62% exhibited efficacy signals with complete clearance of circulating blasts .
- Topoisomerase II Targeting : In preclinical models, Annamycin produced significant levels of DNA damage indicative of its strong topoisomerase II targeting capabilities. This was evidenced by increased levels of DNA-protein cross-links and single-strand breaks compared to doxorubicin .
- Resistance Mechanism Overcoming : Studies indicate that Annamycin effectively targets AML cell lines resistant to both Ara-C and Venetoclax, providing a potential new treatment avenue for patients with limited options due to resistance mechanisms .
特性
IUPAC Name |
(7S,9S)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25IO11/c1-9-19(30)24(35)18(27)25(37-9)38-13-7-26(36,14(29)8-28)6-12-15(13)23(34)17-16(22(12)33)20(31)10-4-2-3-5-11(10)21(17)32/h2-5,9,13,18-19,24-25,28,30,33-36H,6-8H2,1H3/t9-,13-,18+,19-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDNKDMVSINJCG-GKXONYSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25IO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027238 | |
Record name | Annamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Annamycin belongs to the anthracycline class of drugs, and has a pleiotropic mechanism of action where it targets topoisomerase II, causing strand breaks in DNA. Annamycin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes. | |
Record name | Annamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06420 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
92689-49-1 | |
Record name | Annamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92689-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Annamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092689491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Annamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06420 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Annamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,3S)-3-Glycoloyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-tetracenyl 2,6-dideoxy-2-iodo-α-L-mannopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANNAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNU299M83Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。